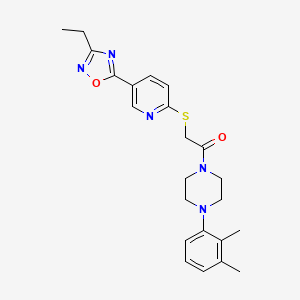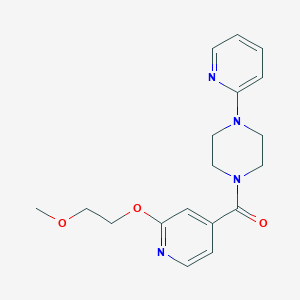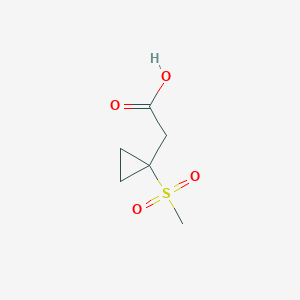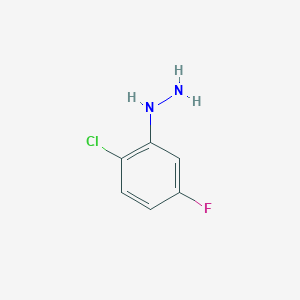
3-(2-Bromoethyl)oxetane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Bromoethyl)oxetane: is an organic compound that belongs to the class of oxetanes, which are four-membered cyclic ethers containing one oxygen atom and three carbon atoms. The compound is characterized by the presence of a bromoethyl group attached to the oxetane ring. Oxetanes are known for their unique chemical properties, including ring strain and reactivity, which make them valuable intermediates in organic synthesis and medicinal chemistry .
Mecanismo De Acción
Target of Action
Oxetanes, in general, are known to interact with a variety of biological targets due to their high polarity and three-dimensionality .
Mode of Action
Oxetanes are known to undergo various chemical reactions, including ring-opening reactions, which could potentially lead to interactions with biological targets .
Biochemical Pathways
Oxetane-containing compounds (occs) are known to be involved in a wide range of biological activities, including antineoplastic, antiviral, and antifungal activities .
Pharmacokinetics
Oxetanes are generally known for their high polarity, which could potentially influence their bioavailability .
Result of Action
Oxetanes are known to have a significant spectrum of biological activities, including antineoplastic, antiviral, and antifungal activities .
Action Environment
The reactivity of oxetanes can be influenced by factors such as temperature and the presence of catalysts .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Bromoethyl)oxetane typically involves the cyclization of appropriate precursors. One common method is the intramolecular cyclization of 3-chloropropyl acetate with potassium hydroxide at elevated temperatures (around 150°C). This reaction yields oxetane along with by-products such as water, potassium chloride, and potassium acetate .
Another method involves the Paternò–Büchi reaction, which is a photochemical [2+2] cycloaddition of an alkene with a carbonyl compound to form oxetanes. This method is particularly useful for synthesizing oxetane derivatives with various substituents .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial for efficient industrial production .
Análisis De Reacciones Químicas
Types of Reactions: 3-(2-Bromoethyl)oxetane undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromoethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new compounds.
Ring-Opening Reactions: The oxetane ring can be opened under acidic or basic conditions, resulting in the formation of linear or branched products.
Oxidation and Reduction: The compound can undergo oxidation to form oxetane derivatives with different functional groups.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar solvents like dimethyl sulfoxide or acetonitrile.
Ring-Opening Reactions: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) in aqueous or organic solvents.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products:
Nucleophilic Substitution: Formation of substituted oxetanes with various functional groups.
Ring-Opening Reactions: Formation of linear or branched alcohols, ethers, or amines.
Oxidation and Reduction: Formation of oxetane derivatives with different oxidation states.
Aplicaciones Científicas De Investigación
Chemistry: 3-(2-Bromoethyl)oxetane is used as a building block in organic synthesis. Its reactivity and ring strain make it a valuable intermediate for the synthesis of complex molecules, including pharmaceuticals and agrochemicals .
Biology and Medicine: Oxetane derivatives, including this compound, have shown potential in medicinal chemistry. They are explored for their biological activities, such as antimicrobial, antiviral, and anticancer properties. The unique structure of oxetanes can enhance the pharmacokinetic properties of drug candidates .
Industry: In the industrial sector, this compound is used in the production of polymers, resins, and coatings. Its reactivity allows for the modification of polymer properties, leading to materials with improved performance characteristics .
Comparación Con Compuestos Similares
3-(Bromomethyl)oxetane: Similar structure but with a bromomethyl group instead of a bromoethyl group.
3-(Chloromethyl)oxetane: Contains a chloromethyl group instead of a bromoethyl group.
3-(Azidomethyl)oxetane: Contains an azidomethyl group, which can undergo click chemistry reactions.
Uniqueness: 3-(2-Bromoethyl)oxetane is unique due to the presence of the bromoethyl group, which imparts specific reactivity and properties. The bromoethyl group can undergo various chemical transformations, making it a versatile intermediate in organic synthesis .
Propiedades
IUPAC Name |
3-(2-bromoethyl)oxetane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9BrO/c6-2-1-5-3-7-4-5/h5H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUQPQUZYJQVGNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)CCBr |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9BrO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1690754-22-3 |
Source


|
| Record name | 3-(2-bromoethyl)oxetane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-(4-fluorophenyl)-6-{[(4-fluorophenyl)methyl]sulfanyl}-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2496419.png)




![Methyl 8-fluoro-4-[(4-methylphenyl)amino]quinoline-2-carboxylate](/img/structure/B2496428.png)

![ethyl 2-[(2-benzyl-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy]acetate](/img/structure/B2496431.png)
![N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2496432.png)

